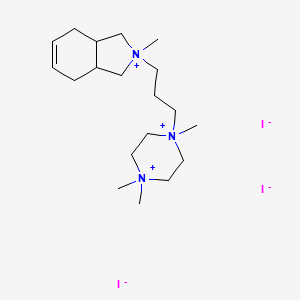
(3-Butoxypropyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Butoxypropyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a 3-butoxypropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Butoxypropyl)benzene typically involves the alkylation of benzene with 3-butoxypropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the benzene ring acts as a nucleophile and attacks the electrophilic carbon in the 3-butoxypropyl chloride, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
(3-Butoxypropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the benzene ring to a cyclohexane ring or reduce other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the benzene ring.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄) are used for substitution reactions.
Major Products
Oxidation: Depending on the conditions, products can include 3-butoxypropyl alcohol, 3-butoxypropyl aldehyde, or 3-butoxypropyl carboxylic acid.
Reduction: Cyclohexane derivatives can be formed.
Substitution: Various substituted benzene derivatives can be obtained.
科学的研究の応用
(3-Butoxypropyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (3-Butoxypropyl)benzene involves its interaction with various molecular targets and pathways. The benzene ring can participate in π-π interactions with other aromatic systems, while the 3-butoxypropyl group can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity in different chemical and biological contexts.
類似化合物との比較
Similar Compounds
- (3-Methoxypropyl)benzene
- (3-Ethoxypropyl)benzene
- (3-Propoxypropyl)benzene
Uniqueness
(3-Butoxypropyl)benzene is unique due to the presence of the butoxy group, which imparts distinct hydrophobic and steric properties compared to its shorter-chain analogs. This can affect its solubility, reactivity, and interactions with other molecules.
By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
特性
CAS番号 |
76382-80-4 |
|---|---|
分子式 |
C13H20O |
分子量 |
192.30 g/mol |
IUPAC名 |
3-butoxypropylbenzene |
InChI |
InChI=1S/C13H20O/c1-2-3-11-14-12-7-10-13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12H2,1H3 |
InChIキー |
HBNXEOCFROWXQQ-UHFFFAOYSA-N |
正規SMILES |
CCCCOCCCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[(Propan-2-yl)oxy]-1,3-dioxolane](/img/structure/B14445395.png)

![{[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid](/img/structure/B14445400.png)
![6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14445403.png)

![2,2'-({4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14445413.png)


